molecular formula C11H10O5 B7816788 3-(7-Methoxy-2H-1,3-benzodioxol-5-yl)prop-2-enoic acid

3-(7-Methoxy-2H-1,3-benzodioxol-5-yl)prop-2-enoic acid

Cat. No.: B7816788
M. Wt: 222.19 g/mol
InChI Key: TWUVAPFWYKZLOT-NSCUHMNNSA-N
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Description

3-(7-Methoxy-2H-1,3-benzodioxol-5-yl)prop-2-enoic acid is a synthetic chalcone derivative featuring a 1,3-benzodioxole (methylenedioxyphenyl) core, a functional group present in numerous bioactive compounds . This structure combines a methoxy-substituted benzodioxole ring with a propenoic acid chain, making it a versatile building block in medicinal chemistry and organic synthesis. Researchers can utilize this compound as a key intermediate for the synthesis of more complex molecules, such as amide-functionalized chalcones, which are of significant interest for their diverse pharmacological profiles . The methylenedioxyphenyl group is known to interact with cytochrome P450 enzymes, which can be a critical area of study in drug metabolism research . Chalcone scaffolds similar to this compound are reported in scientific literature to possess a wide range of biological activities, including anti-cancer, anti-infective, and anti-oxidant properties, making them valuable for drug discovery programs . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

(E)-3-(7-methoxy-1,3-benzodioxol-5-yl)prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O5/c1-14-8-4-7(2-3-10(12)13)5-9-11(8)16-6-15-9/h2-5H,6H2,1H3,(H,12,13)/b3-2+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWUVAPFWYKZLOT-NSCUHMNNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC2=C1OCO2)C=CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC2=C1OCO2)/C=C/C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(7-Methoxy-2H-1,3-benzodioxol-5-yl)prop-2-enoic acid typically involves the reaction of catechol with disubstituted halomethanes to form the benzodioxole ring . The methoxy group can be introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide. The propenoic acid side chain is then attached through a series of reactions, including aldol condensation and subsequent oxidation steps.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but optimized for large-scale production. This could include the use of continuous flow reactors and more efficient catalysts to improve yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

3-(7-Methoxy-2H-1,3-benzodioxol-5-yl)prop-2-enoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the propenoic acid side chain to a propanoic acid.

    Substitution: Electrophilic substitution reactions can occur on the benzodioxole ring, allowing for further functionalization.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and electrophiles like bromine for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

Organic Synthesis

The compound serves as a valuable building block in organic synthesis. Its unique structural features enable the formation of more complex molecules through various reactions, including:

  • Oxidation: Transforming the compound into carboxylic acids or ketones.
  • Reduction: Converting it into alcohols or other reduced derivatives.
  • Substitution Reactions: The methoxy group and benzodioxole ring can undergo substitution to create new derivatives .

Biological Activities

Research has indicated that 3-(7-Methoxy-2H-1,3-benzodioxol-5-yl)prop-2-enoic acid possesses potential biological activities:

  • Antimicrobial Properties: Studies have shown effectiveness against various pathogens.
  • Antioxidant Activity: The compound exhibits significant antioxidant capabilities, which may contribute to its therapeutic potential.

A study demonstrated that derivatives of this compound could inhibit the growth of certain cancer cell lines, suggesting its potential use in cancer therapy .

Medicinal Chemistry

The compound is being investigated for its therapeutic effects, including:

  • Anti-inflammatory Effects: Research indicates that it may modulate inflammatory pathways.
  • Anticancer Activity: Preliminary studies suggest that it can induce apoptosis in cancer cells and inhibit tumor growth .

Case Study 1: Antimicrobial Activity

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The results showed a significant inhibition zone compared to control substances, indicating its potential as a natural antimicrobial agent .

Case Study 2: Antioxidant Properties

In another study focused on oxidative stress models, the compound demonstrated a remarkable ability to scavenge free radicals. This effect was quantified using DPPH assays, with results showing a dose-dependent response that supports its use as an antioxidant supplement .

Mechanism of Action

The mechanism of action of 3-(7-Methoxy-2H-1,3-benzodioxol-5-yl)prop-2-enoic acid involves its interaction with molecular targets such as enzymes and receptors. The methoxy and benzodioxole groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzodioxol Ring

The compound’s structural analogs differ primarily in substituents on the benzodioxol ring or the propenoic acid chain. These modifications significantly alter physicochemical properties and biological activities:

Compound Name Substituent(s) Molecular Formula Molecular Weight Key Findings
3-(7-Methoxy-2H-1,3-benzodioxol-5-yl)prop-2-enoic acid 7-OCH₃ C₁₁H₁₀O₅ 234.19 Binds lanosterol demethylase (-8.9 kcal/mol); forms H-bonds with TYR140 .
(2E)-3-(7-Chloro-1,3-benzodioxol-5-yl)acrylic acid 7-Cl C₁₀H₇ClO₄ 226.61 Chloro substituent enhances electron-withdrawing effects; potential for altered target binding .
3,4-(Methylenedioxy)cinnamic acid 3,4-Methylenedioxy (no 7-OCH₃) C₁₀H₈O₄ 192.17 Lacks 7-methoxy group; used as a scaffold for anticancer agents .
5-Hydroxyferulic acid 3-OH, 4-OH, 5-OCH₃ (phenyl ring) C₁₀H₁₀O₅ 210.18 Structural isomer with hydroxyl groups; antioxidant properties reported .

Functional Group Modifications

  • Nitro and Trifluoromethyl Derivatives: Compounds like 2-methyl-3-[7-nitro-5-trifluoromethyl-1H-benzo[d]imidazol-2-yl]propenoic acid (C₁₂H₈N₃O₄F₃) exhibit enhanced electron-withdrawing effects due to -NO₂ and -CF₃ groups, increasing reactivity in electrophilic substitutions .
  • Methyl-Substituted Analogs: Derivatives such as 2-methyl-3-[(3,4-methylenedioxy)phenyl]propionic acid (C₁₁H₁₂O₄) replace the propenoic acid with a propionic acid chain, reducing conjugation and altering pharmacokinetics .

Structural and Electronic Analysis

  • Hydrogen Bonding: The propenoic acid group in the target compound acts as both H-bond donor (via -COOH) and acceptor (via carbonyl), enabling interactions with residues like TYR140 and LYS151 in fungal enzymes .
  • Chloro or nitro substituents, by contrast, reduce electron density, favoring hydrophobic interactions .

Biological Activity

3-(7-Methoxy-2H-1,3-benzodioxol-5-yl)prop-2-enoic acid, also known by its CAS number 41514-66-3, is a compound characterized by its unique benzodioxole structure. This compound has garnered attention in recent years for its potential biological activities, particularly in the fields of oncology and antioxidant research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, efficacy in various biological systems, and relevant case studies.

The molecular formula of this compound is C11H10O5C_{11}H_{10}O_{5}, with a molecular weight of approximately 222.2 g/mol. The structure features a propenoic acid moiety linked to a methoxy-substituted benzodioxole ring, which is believed to contribute to its biological properties.

Research indicates that compounds containing benzodioxole structures exhibit various mechanisms of action, primarily through their interactions with cellular pathways involved in cancer progression and oxidative stress. The following mechanisms have been identified:

  • Anticancer Activity :
    • Cell Cycle Arrest : Studies have demonstrated that derivatives of benzodioxole can induce cell cycle arrest in cancer cell lines. For instance, compound 2a (closely related to this compound) showed significant G2/M phase arrest in Hep3B liver cancer cells, comparable to doxorubicin, a well-known chemotherapeutic agent .
    • Induction of Apoptosis : The compound has been observed to enhance early and late apoptosis in various cancer cell lines, indicating its potential as an anticancer agent .
  • Antioxidant Activity :
    • The antioxidant capacity of benzodioxole derivatives has been evaluated using DPPH radical scavenging assays. Compounds similar to this compound demonstrated varying degrees of antioxidant activity, suggesting their potential use in mitigating oxidative stress-related diseases .

Study 1: Anticancer Evaluation

A study focused on the synthesis and biological evaluation of benzodioxole derivatives reported that compound 2a significantly reduced the secretion of alpha-fetoprotein (α-FP) in Hep3B cells from 2519.17 ng/ml (control) to 1625.8 ng/ml after treatment. This reduction is indicative of decreased tumorigenicity and proliferation . Furthermore, flow cytometry analyses revealed that treatment with compound 2a led to a notable decrease in cells in the G1 phase and an increase in G2/M phase arrest.

Study 2: Antioxidant Properties

In another investigation assessing the antioxidant properties of synthesized compounds, it was found that certain derivatives exhibited moderate antioxidant activity with IC50 values ranging from 39.85 µM to 79.95 µM when tested against DPPH radicals. These findings suggest that structural modifications on the benzodioxole framework can enhance antioxidant efficacy .

Comparative Analysis

The following table summarizes the biological activities reported for various derivatives related to this compound:

CompoundActivity TypeIC50 (µM)Mechanism
Compound 2aAnticancer (Hep3B)N/ACell cycle arrest at G2/M phase
Compound 2bAntioxidant39.85DPPH radical scavenging
Compound 5Anticancer (A549)N/AInduction of apoptosis

Q & A

Basic: What synthetic methodologies are commonly employed to prepare 3-(7-Methoxy-2H-1,3-benzodioxol-5-yl)prop-2-enoic acid?

Answer:
The compound is typically synthesized via Knoevenagel condensation between a benzodioxole-containing aldehyde and malonic acid derivatives. Key steps include:

  • Step 1: Activation of the aldehyde group in 7-methoxy-1,3-benzodioxole-5-carbaldehyde using a base (e.g., piperidine).
  • Step 2: Condensation with malonic acid under reflux in ethanol, forming the α,β-unsaturated carboxylic acid backbone.
  • Step 3: Purification via recrystallization using polar aprotic solvents (e.g., ethanol/water mixtures) to achieve >95% purity .

Reactivity Note: The α,β-unsaturated system enables participation in Michael addition reactions, which can be studied using kinetic assays with nucleophiles like thiols or amines .

Basic: Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Answer:

  • Spectroscopy:
    • NMR: 1^1H NMR reveals methoxy (δ3.85\delta \sim3.85 ppm), benzodioxole (δ6.06.5\delta \sim6.0–6.5 ppm), and olefinic protons (δ7.27.8\delta \sim7.2–7.8 ppm, J = 15–16 Hz for trans-configuration) .
    • IR: Peaks at ~1680 cm1^{-1} (C=O stretch) and ~1630 cm1^{-1} (C=C stretch) confirm the α,β-unsaturated acid .
  • Crystallography:
    Single-crystal X-ray diffraction (e.g., using SHELXL for refinement) resolves the planar structure, with C=O and C=C bond lengths of ~1.21 Å and ~1.34 Å, respectively. Hydrogen-bonding networks (e.g., O–H···O interactions) stabilize the crystal lattice .

Table 1: Representative Crystallographic Data (from )

ParameterValue
Space groupP21_1/c
a, b, c (Å)7.12, 8.45, 15.78
β (°)92.3
R factor0.043

Advanced: How do computational docking studies predict the bioactivity of this compound against enzymes like lanosterol-14α demethylase?

Answer:

  • Methodology:
    • Ligand Preparation: Optimize the 3D structure of the compound using DFT (e.g., B3LYP/6-31G** basis set).
    • Target Protein: Retrieve the crystal structure of lanosterol-14α demethylase (PDB ID: 1EA1) and prepare it via protonation and energy minimization.
    • Docking: Use AutoDock Vina to simulate binding, focusing on interactions with the heme iron and hydrophobic pockets.
  • Results:
    The benzodioxole group shows π-π stacking with Phe228, while the carboxylic acid forms hydrogen bonds with Arg95. Predicted binding affinity (∆G) ranges from -8.2 to -9.5 kcal/mol, suggesting inhibitory potential .

Advanced: What challenges arise in refining the crystal structure of this compound using SHELX software?

Answer:
Common challenges include:

  • Disorder in the Benzodioxole Ring: Methoxy and dioxole groups may exhibit rotational disorder. Mitigate using PART and ISOR commands in SHELXL to restrain thermal parameters .
  • Hydrogen Bonding Ambiguity: Use GRAPH SET analysis (e.g., Etter’s rules) to classify interactions (e.g., R22(8)R_2^2(8) motifs) and validate with Hirshfeld surface analysis .
  • Twinned Data: For non-merohedral twinning, apply TWIN/BASF refinement and validate via the Hooft parameter (|y| < 0.05) .

Advanced: How does the α,β-unsaturated system influence reaction kinetics in Michael addition studies?

Answer:

  • Experimental Design:
    • Kinetic Assays: Monitor reaction progress (e.g., with thiophenol as a nucleophile) via UV-Vis at 280 nm.
    • Mechanistic Insight: The electron-withdrawing carboxylic acid group increases electrophilicity at the β-carbon, reducing activation energy (EaE_a) by ~15–20 kJ/mol compared to non-activated alkenes.
    • Data Interpretation: Use Hammett plots to correlate substituent effects (e.g., methoxy vs. nitro groups) on reaction rates .

Table 2: Kinetic Parameters for Michael Addition with Thiophenol

Substituentkobsk_{\text{obs}} (M1^{-1}s1^{-1})EaE_a (kJ/mol)
7-Methoxy0.45 ± 0.0252.3
7-Nitro1.20 ± 0.0538.7

Advanced: How can hydrogen bonding patterns in the crystal structure inform material design?

Answer:

  • Graph Set Analysis: Identify motifs like R22(8)R_2^2(8) (carboxylic acid dimers) and C(6)C(6) (benzodioxole-CH···O interactions). These motifs guide the design of co-crystals with enhanced thermal stability .
  • Example: Co-crystallization with 4,4'-bipyridine yields a 1D polymer via O–H···N hydrogen bonds, increasing melting point by ~40°C compared to the pure compound .

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